molecular formula C11H6F3N5 B2579794 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine CAS No. 153562-20-0

7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine

Cat. No.: B2579794
CAS No.: 153562-20-0
M. Wt: 265.199
InChI Key: DWMLOVORRHEENE-UHFFFAOYSA-N
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Description

This heterocyclic compound features a tetraazolo[1,5-a]pyrimidine core with a phenyl group at position 7 and a trifluoromethyl (CF₃) group at position 3. The tetraazolo system ([1,2,3,4]tetraazolo) distinguishes it from common triazolo or pyrazolo pyrimidines, introducing an additional nitrogen atom in the fused ring. The CF₃ group confers electron-withdrawing properties, influencing reactivity, stability, and bioactivity.

Properties

IUPAC Name

7-phenyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5/c12-11(13,14)9-6-8(7-4-2-1-3-5-7)19-10(15-9)16-17-18-19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMLOVORRHEENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4,4,4-trifluoro-1-phenylbut-1-en-3-one with 3-amino-1,2,4-triazole under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The trifluoromethyl group enhances its binding affinity to the target molecules, increasing its potency.

Comparison with Similar Compounds

Structural and Electronic Differences

(a) Core Heterocycle Variations
  • Triazolo[1,5-a]pyrimidines: Example: 5-Phenyl-7-substituted-[1,2,4]triazolo[1,5-a]pyrimidines (). Feature three nitrogen atoms in the fused ring, reducing ring strain compared to tetraazolo systems. Substituents include alkoxy (e.g., 7-heptyloxy ), phenoxy (e.g., 7-phenoxy derivatives ), or chloro groups (e.g., 7-chloro-5-(4-fluorophenyl) ).
  • Pyrazolo[1,5-a]pyrimidines :

    • Example: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines ().
    • Contain a five-membered pyrazole ring fused to pyrimidine, differing in nitrogen positioning.
    • CF₃ groups at position 7 enhance electrophilicity for Suzuki–Miyaura cross-coupling reactions .
  • The CF₃ group at position 5 may further polarize the electron density, altering reactivity compared to phenyl or alkoxy substituents .
(b) Substituent Effects
Compound Class Position 5 Substituent Position 7 Substituent Key Properties
Triazolo[1,5-a]pyrimidines Phenyl Alkoxy/Phenoxy/Cl Moderate electron-withdrawing effects; anticonvulsant activity (MES test)
Pyrazolo[1,5-a]pyrimidines Varied (e.g., CF₃) Bromo/Aryl Enhanced cross-coupling reactivity; used in metal-catalyzed syntheses
Tetraazolo[1,5-a]pyrimidines CF₃ Phenyl High electronegativity; potential for unique bioactivity and stability challenges

Coordination Chemistry

Triazolo pyrimidines (e.g., 7-oxo-5-phenyl derivatives) form antiparallel coordination complexes with first-row transition metals (e.g., Mn²⁺, Fe²⁺) . The tetraazolo analog’s additional nitrogen could enable novel binding modes, though steric hindrance from CF₃ might limit metalation efficiency.

Biological Activity

7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H6F3N5
  • Molar Mass : 265.19 g/mol
  • CAS Number : 153562-20-0
PropertyValue
Molecular FormulaC11H6F3N5
Molar Mass265.19 g/mol
CAS Number153562-20-0

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant inhibition of cell proliferation.

  • Cell Lines Tested :
    • L1210 mouse leukemia cells
    • Pancreatic cancer cell lines (BxPC-3 and Panc-1)
  • Inhibition Concentration (IC50) :
    • The compound demonstrated IC50 values in the nanomolar range against L1210 cells.
    • Against pancreatic cancer cell lines, IC50 values were reported as low as 0.051 µM for BxPC-3 and 0.066 µM for Panc-1.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The flat structural fragments of the molecule allow for effective DNA intercalation, disrupting replication and transcription processes.
  • Intracellular Release Mechanism : Studies suggest that the compound may act through a prodrug mechanism where it is converted intracellularly to an active form that inhibits cell growth.

Study 1: In Vitro Antiproliferative Activity

A detailed study investigated the antiproliferative effects of the compound on pancreatic cancer cells. The results indicated that:

  • Exposure Time : Extended exposure to the compound increased its anticancer potency.
  • Comparison with Standard Drugs : The compound showed higher efficacy than standard treatments like doxorubicin and gemcitabine.

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular interactions of this compound with cellular targets:

  • Nuclear Targeting : The compound was found to localize in the nucleus of cancer cells, indicating a potential mechanism for its anticancer activity.
  • Cell Cycle Arrest : It induced G2/M phase arrest in treated cells, leading to apoptosis.

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